molecular formula C13H23NO3 B13350163 tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate

tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate

Cat. No.: B13350163
M. Wt: 241.33 g/mol
InChI Key: SHDJULPRZDOXKK-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate is an organic compound with the molecular formula C12H21NO3. It is used primarily as an intermediate in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 1-methyl-4-oxocyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving carbamates.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors used in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl(4-oxocyclohexyl)carbamate
  • tert-Butyl (4-oxocyclohexyl)methylcarbamate
  • tert-Butyl N-methyl-N-(4-oxocyclohexyl)carbamate

Uniqueness

tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. Its methyl group at the 1-position of the cyclohexyl ring enhances its steric properties, making it a valuable intermediate in selective synthesis reactions.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1-methyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14(5)13(4)8-6-10(15)7-9-13/h6-9H2,1-5H3

InChI Key

SHDJULPRZDOXKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)CC1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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